Clofibric-d4 acid is a deuterated derivative of clofibric acid, which is primarily used as a reference standard in analytical chemistry. Clofibric acid itself is a lipid-regulating agent that has been studied for its effects on cholesterol metabolism and triglyceride levels. The deuterated form, clofibric-d4 acid, is utilized in various analytical techniques to improve the accuracy of quantification in complex biological matrices.
Clofibric-d4 acid is synthesized from clofibric acid through isotopic labeling, specifically by replacing certain hydrogen atoms with deuterium. This process allows for the creation of a stable isotope that can be used as an internal standard in mass spectrometry and other analytical methods. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as LGC Standards and Bertin Bioreagent .
Clofibric-d4 acid falls under the category of pharmaceutical compounds, specifically as a lipid-lowering agent. It is classified as an aromatic compound due to its chlorophenyl structure and is recognized for its role in pharmaceutical analysis and environmental studies.
The synthesis of clofibric-d4 acid typically involves the deuteration of clofibric acid using methods such as:
The synthesis may involve reactions under controlled conditions to ensure high yields and purity. For example, reactions can be monitored using nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium at desired sites .
Clofibric-d4 acid retains the core structure of clofibric acid, with a chlorophenyl group attached to a carboxylic acid functional group. The key difference lies in the substitution of four hydrogen atoms with deuterium atoms.
Clofibric-d4 acid can participate in various chemical reactions similar to its non-deuterated counterpart. These reactions include:
The reactions are often analyzed using chromatographic techniques such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography/mass spectrometry (LC/MS), which allow for precise identification and quantification of the compound in complex mixtures .
Clofibric-d4 acid acts similarly to clofibric acid in biological systems, primarily influencing lipid metabolism. The mechanism involves:
Research indicates that compounds like clofibric-d4 acid can effectively lower serum cholesterol and triglyceride levels in animal models, supporting its role in lipid regulation .
Relevant data from analytical methods indicate that clofibric-d4 acid demonstrates consistent behavior across various analytical platforms, making it a reliable internal standard for quantification purposes .
Clofibric-d4 acid has several scientific uses, including:
Clofibric-d4 acid (2-(4-chlorophenoxy-d4)-2-methylpropanoic acid) is a deuterium-labeled analog of the hypolipidemic agent clofibric acid. Its molecular formula is C₁₀H₇D₄ClO₃, with a molecular weight of 218.67 g/mol – 4 atomic mass units higher than the non-deuterated form (214.04 g/mol). The deuterium atoms are incorporated at the ortho and meta positions of the phenyl ring, preserving the carboxylic acid and ether functional groups critical for biological activity. This isotopic labeling replaces C–H bonds with more stable C–D bonds, reducing metabolic degradation rates and enabling precise tracing in pharmacokinetic studies [1] [9].
Table 1: Structural Properties of Clofibric-d4 Acid
Property | Clofibric Acid | Clofibric-d4 Acid |
---|---|---|
Molecular Formula | C₁₀H₁₁ClO₃ | C₁₀H₇D₄ClO₃ |
Molecular Weight (g/mol) | 214.04 | 218.67 |
Deuterium Positions | N/A | Phenyl ring (ortho/meta) |
CAS Number | 882-09-7 | 1184991-14-7 |
Deuterated analogs are synthesized via electrophilic aromatic deuteration or multistep precursor assembly. In the former, clofibric acid undergoes H/D exchange using D₂O and acid catalysts at elevated temperatures (150–200°C). The latter method involves:
Though not directly used for clofibric-d4 synthesis, the Biginelli reaction provides a framework for creating structurally related dihydropyrimidinones (DHPMs). This acid-catalyzed multicomponent reaction condenses aldehydes, β-ketoesters, and urea to yield DHPMs – scaffolds with demonstrated PPARα agonist activity. Modifications include:
Solvent-free catalysis optimizes deuteration efficiency while minimizing waste:
Biological Mechanisms and Environmental Relevance
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: